3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde

Description

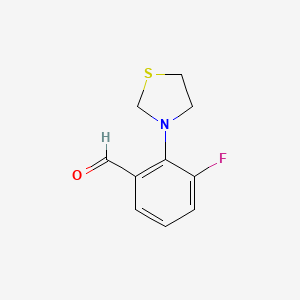

Structure

2D Structure

Propriétés

IUPAC Name |

3-fluoro-2-(1,3-thiazolidin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNOS/c11-9-3-1-2-8(6-13)10(9)12-4-5-14-7-12/h1-3,6H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHDTGCRBHCTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=CC=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 3-fluorobenzaldehyde with thiazolidine-2-thione in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can also be employed to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Fluoro-2-(thiazolidin-3-yl)benzoic acid.

Reduction: 3-Fluoro-2-(thiazolidin-3-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

1. Anticancer Activity

Research indicates that 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 1.61 ± 1.92 | Caspase activation |

| HCT116 | 1.98 ± 1.22 | Modulation of Bcl-2 proteins |

The mechanism involves the activation of caspases, which are essential for programmed cell death, indicating its potential as a therapeutic agent against breast and colon cancers .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies suggest that it effectively inhibits the growth of Gram-positive bacteria, with the thiazolidine structure contributing to its bioactivity .

Case Studies

Case Study: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of thiazolidine compounds, including this compound. These derivatives were evaluated for their cytotoxic effects on cancer cell lines. The findings indicated that modifications to the thiazolidine structure could significantly enhance anticancer activity, providing a pathway for developing more effective therapeutic agents .

Case Study: Antimicrobial Evaluation

Another research initiative focused on assessing the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. Results demonstrated that this compound exhibited substantial inhibitory effects, suggesting its potential role in treating infectious diseases caused by resistant bacterial strains .

Mécanisme D'action

The mechanism of action of 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Key Findings :

- Thiazolidinone derivatives (e.g., 2-(2,4-dioxothiazolidin-3-yl)-N-(p-tolyl)acetamide) exhibit potent anticonvulsant activity, with median effective doses (ED₅₀) seven times lower than ethosuximide in rodent models .

- The presence of electron-withdrawing groups (e.g., dioxo, fluorine) enhances activity by stabilizing interactions with target receptors .

- Morpholine-substituted analogs (e.g., 3-Fluoro-2-(N-morpholino)-benzaldehyde) are prioritized for their synthetic versatility in drug discovery pipelines .

Key Findings :

- Aldehydes are reduced 1.4× faster than ketones (e.g., benzaldehyde vs. acetophenone) due to lower steric hindrance and higher electrophilicity .

- Nitration of benzaldehyde derivatives proceeds with moderate yields (53–68%), though competing side reactions may occur with electron-rich aromatic systems .

- The thiazolidine ring facilitates Knoevenagel condensations, enabling efficient synthesis of α,β-unsaturated carbonyl derivatives .

Physicochemical and Analytical Properties

Chromatographic behavior and volatility vary significantly among analogs:

Key Findings :

- The thiazolidine substituent increases hydrophobicity (higher logP) compared to unsubstituted benzaldehyde, impacting drug bioavailability .

- Retention factors on ODS columns are similar for benzaldehyde derivatives, suggesting comparable polarities .

- Fluorine substitution reduces volatility, favoring applications in non-volatile drug formulations .

Activité Biologique

3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article examines its structure, biological interactions, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazolidine ring fused with a benzaldehyde moiety, with a fluorine atom located at the 3-position of the benzene ring. The presence of fluorine enhances the compound's lipophilicity and reactivity, which is critical for its biological activity.

Biological Activities

Compounds containing thiazolidine structures have been associated with various biological activities, including:

- Antimicrobial Activity : Thiazolidine derivatives often exhibit significant antimicrobial properties, making them candidates for treating infections.

- Anticancer Properties : Several studies suggest that thiazolidine derivatives can inhibit cancer cell proliferation through various mechanisms.

- Enzyme Inhibition : Interaction studies indicate that this compound may inhibit enzymes involved in metabolic pathways, which could modulate biological processes effectively .

The mechanism of action for this compound involves binding to specific biological targets such as enzymes and receptors. This binding can lead to inhibition or modulation of enzyme activity, affecting metabolic pathways and cellular processes. For instance, it has been shown to interact with mushroom tyrosinase, an enzyme critical in melanin biosynthesis, suggesting its potential use in skin-related therapies .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Thiazolidin-3-yl)benzaldehyde | Lacks fluorine substituent | Antimicrobial activity |

| 3-Chloro-2-(thiazolidin-3-yl)benzaldehyde | Contains chlorine instead of fluorine | Potential anti-cancer properties |

| 4-Fluoro-2-(thiazolidin-3-yl)benzaldehyde | Fluorine at a different position | Enhanced anti-inflammatory effects |

| 5-Fluoro-thiazolidine | No benzaldehyde moiety | Broad-spectrum antimicrobial properties |

The unique presence of fluorine in this compound may enhance its lipophilicity and overall biological efficacy compared to other derivatives.

Case Studies and Research Findings

Research has demonstrated significant findings regarding the biological activity of this compound:

- Antimicrobial Studies : In vitro studies have shown that this compound exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some strains was reported as low as 50 μg/ml .

- Cytotoxicity Tests : Evaluations in cancer cell lines indicated that while some analogs showed cytotoxicity, others retained high viability at concentrations up to 20 µM. This suggests a selective action where certain derivatives can be developed as anticancer agents without significant toxicity .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on mushroom tyrosinase, with IC50 values indicating strong inhibition compared to standard reference substances like kojic acid. These findings support its potential application in skin whitening products .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde, and how can reaction purity be optimized?

- Methodology : Start with a Schiff base formation between 3-fluoro-2-hydroxybenzaldehyde (CAS 348-27-6, 405-05-0) and a thiazolidine precursor (e.g., via mercaptoacetic acid condensation under acidic conditions). Optimize purity using column chromatography with a hexane/ethyl acetate gradient (monitored via TLC) and confirm via HPLC (>97% purity threshold) .

- Key Considerations : Fluorine’s electron-withdrawing effect may necessitate longer reaction times for imine formation. Use anhydrous solvents to avoid hydrolysis of intermediates .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at 4°C (short-term) and –20°C (long-term) in amber vials. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for benzaldehyde derivatives) and track aldehyde oxidation products using GC-MS (e.g., benzoic acid formation) .

- Data Interpretation : A >5% loss of parent compound over 30 days at 4°C suggests refrigeration is insufficient; inert atmosphere storage (N₂) is recommended .

Advanced Research Questions

Q. What strategies resolve contradictory NMR data for the fluorinated aromatic region in this compound?

- Methodology : Perform ¹⁹F-NMR to directly observe fluorine coupling patterns. For ¹H-NMR splitting, use a high-field instrument (≥500 MHz) to resolve vicinal coupling (³JHF ~8–12 Hz) between the aldehyde proton and fluorine. Compare experimental shifts with DFT-calculated chemical shifts (hybrid functionals like B3LYP/6-311+G(d,p)) to validate assignments .

- Case Study : In crystal structures (e.g., C37H34FN3OS2·C2H6OS), fluorine’s ortho position to the aldehyde creates distinct torsional angles (~15°), influencing spin-spin coupling .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

- Methodology : Calculate frontier molecular orbitals (HOMO-LUMO gaps) using G3B3 or MP2 methods to assess electrophilicity of the aldehyde group. Solvent effects (e.g., DMSO vs. THF) are modeled via PCM (Polarizable Continuum Model). Validate predictions with experimental kinetic studies using substituted amines as nucleophiles .

- Contradiction Analysis : If experimental reaction rates deviate from predictions (>20% error), re-examine solvent polarity parameters or consider hidden transition states (e.g., zwitterionic intermediates) .

Q. What catalytic systems enhance selective oxidation or reduction of functional groups in this compound?

- Methodology : For aldehyde preservation during oxidation, use Ce-MOF catalysts (99.5% conversion selectivity for epoxidation over benzaldehyde oxidation). For reduction (aldehyde to alcohol), employ NaBH4 with a CeCl3 co-catalyst to avoid thiazolidine ring opening .

- Advanced Tip : Lewis acid sites on ZrO2-supported Au-Pd alloys can stabilize the aldehyde group during reactions, preventing over-oxidation to carboxylic acids .

Data-Driven Challenges

Q. How do steric effects from the thiazolidine ring influence spectroscopic and crystallographic data?

- Methodology : Compare X-ray diffraction data (e.g., C37H34FN3OS2·C2H6OS) with computational geometry optimizations. Steric hindrance from the thiazolidine ring reduces planarity in the benzaldehyde moiety, altering π-π stacking interactions in the solid state .

- Experimental vs. Computational : If bond angles deviate by >2°, re-optimize computational models with dispersion-corrected functionals (e.g., ωB97X-D) .

Q. What analytical techniques differentiate between keto-enol tautomerism in derivatives of this compound?

- Methodology : Use ¹³C-NMR to detect enol forms (C=O at ~190 ppm vs. enolic C-OH at ~170 ppm). IR spectroscopy (stretching modes: νC=O ~1680 cm⁻¹ for keto, νO-H ~3200 cm⁻¹ for enol) and variable-temperature NMR can quantify tautomeric ratios .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.